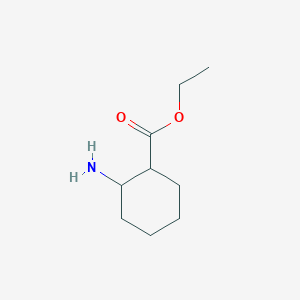

Ethyl 2-aminocyclohexanecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-aminocyclohexanecarboxylate is a chemical compound with the molecular formula C9H17NO2 . It is also known as ethyl 2-aminocyclohexane-1-carboxylate .

Synthesis Analysis

The synthesis of Ethyl 2-aminocyclohexanecarboxylate has been reported in scientific literature. For instance, an enzymatic kinetic resolution of ethyl cis 2-aminocyclohexanecarboxylate was carried out in green organic media, under solvent-free and ball-milling conditions .Molecular Structure Analysis

The molecular structure of Ethyl 2-aminocyclohexanecarboxylate consists of a cyclohexane ring with an amino group and a carboxylate ester group attached . The molecular weight of the compound is 171.24 g/mol .Applications De Recherche Scientifique

Stereoselective Synthesis

Ethyl 2-aminocyclohexanecarboxylate serves as a versatile template in stereoselective synthesis, particularly for the creation of hydroxylated derivatives of 2-aminocyclohexanecarboxylic acid (ACHC). These derivatives are crucial building blocks for β-peptides, highlighting the compound's significance in the synthesis of complex molecular structures (Masesane & Steel, 2004).

Enantioselective Synthesis

The compound has been used in the enantioselective synthesis of potent attractants for agricultural pests, such as the Mediterranean fruit fly. This application demonstrates its utility in creating specific, biologically active molecules, contributing to areas like pest control and agriculture (Raw & Jang, 2000).

Polymerization and Chemical Synthesis

Ethyl 2-aminocyclohexanecarboxylate is instrumental in polymer chemistry. It has been used as a monomer in enzymatically catalyzed oxidative polymerization processes. This showcases its role in creating novel polymeric materials with potential applications in various industries (Pang, Ritter & Tabatabai, 2003).

Metabolite Analysis

In the field of plant biology, it has been used in protocols for analyzing metabolites related to ethylene biosynthesis. This emphasizes its relevance in understanding and manipulating plant growth and development processes (Bulens et al., 2011).

Catalytic Reactions

Its derivatives have been utilized as ligands in catalytic reactions, showcasing its potential in facilitating various chemical transformations, including C-N, C-O, and C-S coupling reactions. This indicates its utility in complex organic syntheses and the development of new chemical entities (Lv & Bao, 2007).

Orientations Futures

The future directions of research involving Ethyl 2-aminocyclohexanecarboxylate could involve further exploration of its synthesis, as well as investigation into its potential applications in various fields. For instance, a recent study has reported the use of enzymatic kinetic resolution for the preparation of enantiomeric carbocyclic β-amino acid derivatives , which could open up new avenues for research.

Propriétés

IUPAC Name |

ethyl 2-aminocyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h7-8H,2-6,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODUKXHGDCJEOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCC1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-aminocyclohexanecarboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2-{[Hydroxy(diphenyl)acetyl]oxy}ethyl)-2-isopropyl-8-methyl-1,3-dioxo-2-aza-8-azoniaspiro[4.5]decane](/img/structure/B374847.png)

![2-[4-(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethyl (methylsulfanyl)acetate](/img/structure/B374848.png)

![2-(8-Methyl-1,3-dioxo-2-propan-2-yl-2-aza-8-azoniaspiro[4.5]decan-8-yl)ethyl 2,2-diphenylacetate](/img/structure/B374849.png)

![3-[4-[2-(2-Phenylphenoxy)ethyl]piperazin-1-yl]propan-1-ol](/img/structure/B374852.png)

![8-(2-{[Cyclohexyl(hydroxy)phenylacetyl]oxy}ethyl)-2-isopropyl-8-methyl-1,3-dioxo-2-aza-8-azoniaspiro[4.5]decane](/img/structure/B374853.png)

![2-(6H-benzo[b][1,5]benzoxathiepin-6-yl)-N-methylethanamine](/img/structure/B374854.png)

![2-[4-(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethyl phenoxyacetate](/img/structure/B374855.png)

![2-[4-[(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethanol](/img/structure/B374856.png)

![12-Methyl-2-thia-12-azatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),3,5,7,14(18),15-hexaene](/img/structure/B374857.png)

![2-(11H-dibenzo[b,f][1,4]oxathiepin-11-yl)-N,N-dimethylethanamine](/img/structure/B374862.png)

![1-Benzyl-4-(3,10-dichloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazine](/img/structure/B374864.png)

![1-(2,7-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B374868.png)

![N-{2-[(2-methoxyphenyl)sulfanyl]benzyl}-N,N-dimethylamine](/img/structure/B374870.png)